6-(Benzylthio)-4-methylnicotinic acid
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Overview
Description
6-(Benzylthio)-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzylthio group attached to the sixth position and a methyl group attached to the fourth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 6-(benzylthio)-4-methylnicotinic acid may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using catalytic hydrogenation or reducing metals in acid.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, reducing metals in acid.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to corresponding alcohols or alkanes.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
6-(Benzylthio)-4-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(benzylthio)-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It may act as a mitochondrial disruptor by blocking mitochondrial enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase . This disruption can lead to various biological effects, including inhibition of cellular respiration and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(Benzylthio)acetic acid: Shares the benzylthio group but differs in the core structure.
2-Amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one: Contains a similar benzylthio group but is part of a pyrimidine scaffold.
Uniqueness
6-(Benzylthio)-4-methylnicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO2S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
6-benzylsulfanyl-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-10-7-13(15-8-12(10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
WZNYURJOLPTEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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